N-(1,3-dimethyl-2-oxo-4-imidazolidinylidene)benzenesulfonamide
Description
“N-(1,3-dimethyl-2-oxo-4-imidazolidinylidene)benzenesulfonamide” is a chemical compound that contains an imidazolidine core . Imidazolidine is a heterocyclic compound and is generally colorless, polar, and basic . The parent imidazolidine is lightly studied, but related compounds substituted on one or both nitrogen centers are more common .
Synthesis Analysis
Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . Most commonly, one or both nitrogen centers are substituted with an alkyl or benzyl (Bn) group . The first unsubstituted imidazolidine synthesis was reported in 1952 . A study described the synthesis of new aryl thiazolone–benzenesulfonamides, which could be related to the synthesis of "N-(1,3-dimethyl-2-oxo-4-imidazolidinylidene)benzenesulfonamide" .Chemical Reactions Analysis
Unsubstituted imidazolidines are often labile . The rings are susceptible to hydrolysis back to the diamine and the aldehyde . Formally, removal of the two hydrogens at carbon 2 (between the two nitrogens) would yield the carbene dihydroimidazol-2-ylidene . Derivatives of the latter comprise an important class of persistent carbenes .properties
IUPAC Name |
(NZ)-N-(1,3-dimethyl-2-oxoimidazolidin-4-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-13-8-10(14(2)11(13)15)12-18(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b12-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLQZBULKGJPJK-BENRWUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NS(=O)(=O)C2=CC=CC=C2)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=N/S(=O)(=O)C2=CC=CC=C2)/N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(1,3-dimethyl-2-oxoimidazolidin-4-ylidene)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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